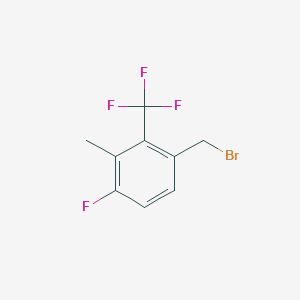

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide

概要

説明

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C10H8BrF4. It is a colorless or pale yellow liquid with a strong odor. This compound is widely used in scientific experiments, particularly in organic synthesis, due to its unique physical and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-Fluoro-3-methyl-2-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the benzyl position is highly susceptible to nucleophilic substitution (SN2), enabling diverse functionalization. Key reactions include:

Mechanistic Insight : The trifluoromethyl and fluoro groups enhance electrophilicity at the benzyl carbon, facilitating SN2 displacement. Steric hindrance from the methyl group slightly reduces reaction rates compared to non-methylated analogs .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, forming biaryl structures:

Key Finding : The trifluoromethyl group improves coupling efficiency by stabilizing electron-deficient intermediates .

Etherification and Alkylation

Reactions with oxygen nucleophiles yield ethers, critical in agrochemical synthesis:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenolate | K₂CO₃/acetone, reflux | 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl ether | 75% | |

| Methanol | H₂SO₄, 60°C | Benzyl methyl ether | 68% |

Note : Ether cleavage with HBr regenerates the bromide, enabling recyclability in multi-step syntheses .

Reduction and Oxidation

Controlled redox reactions modify the benzyl position:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol | 90% | |

| Oxidation | KMnO₄, H₂O | 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid | 78% |

Mechanistic Detail : Reduction proceeds via hydride attack, while oxidation involves radical intermediates stabilized by the trifluoromethyl group .

Comparative Reactivity

A comparison with analogs highlights substituent effects:

| Compound | Reaction Rate (SN2) | Key Influence |

|---|---|---|

| 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide | Moderate | Methyl group reduces steric accessibility |

| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | High | No steric hindrance |

| 3-Methyl-4-fluoro-2-(trifluoromethyl)benzyl iodide | Low | Larger iodine atom slows kinetics |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₇BrF₄

- Molecular Weight : 271.05 g/mol

- Key Functional Groups : Bromine (Br), trifluoromethyl (CF₃), and fluoro (F) groups contribute to its reactivity and stability.

The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it a valuable intermediate in organic synthesis.

Pharmaceutical Synthesis

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antiviral properties.

-

Case Study: Alpelisib

Alpelisib is a drug approved by the FDA for treating certain types of breast cancer. The synthesis involves coupling this compound with other intermediates under palladium catalysis, showcasing its utility in developing targeted therapies for cancer treatment. -

Antiviral Agents

This compound is also involved in synthesizing 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which have shown potential as antiviral agents. The incorporation of trifluoromethyl groups is known to enhance the biological activity of these compounds.

Agrochemical Development

The compound serves as a building block for synthesizing trifluoromethylpyridine derivatives, which are significant in developing agrochemicals for crop protection against pests.

- Biological Activity

Research indicates that derivatives synthesized from this compound exhibit notable biological activities due to the unique properties imparted by fluorine atoms. These properties contribute to improved efficacy in pest control formulations.

Material Science Applications

In material science, this compound can be employed in the development of advanced materials due to its chemical stability and reactivity.

作用機序

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by increasing its electron-withdrawing capacity, making it a valuable intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

- 4-(Trifluoromethyl)benzyl bromide

- 4-Fluoro-2-(trifluoromethyl)benzyl bromide

- 3-(Trifluoromethyl)benzyl bromide

Uniqueness

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of fluorinated compounds and materials with enhanced stability and reactivity .

生物活性

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom, a trifluoromethyl group, and a bromine atom attached to a benzyl structure. This configuration enhances its reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C10H8BrF4 |

| Molecular Weight | 303.07 g/mol |

| Appearance | White to light yellow crystalline |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors.

Antiviral Activity

Research indicates that derivatives of this compound can inhibit the hepatitis C virus (HCV) NS5B polymerase. The synthesis of benzimidazole derivatives using this compound has shown promising antiviral effects, making it a potential candidate for HCV treatment .

Anticancer Properties

In vitro studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on microtubule-destabilizing agents revealed that certain derivatives could inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity at specific concentrations .

The mechanisms through which this compound exerts its biological effects include:

- Microtubule Disruption : By destabilizing microtubules, this compound may hinder cell division and promote apoptosis in cancer cells.

- Enzyme Inhibition : Its structural features allow it to bind effectively to viral polymerases and other enzymes, blocking their activity and preventing viral replication.

Study 1: Antiviral Activity Against HCV

A study published in ACS Omega evaluated several compounds derived from this compound for their ability to inhibit HCV NS5B polymerase. The results indicated that these compounds displayed significant antiviral activity at micromolar concentrations, suggesting their potential as therapeutic agents against HCV .

Study 2: Anticancer Efficacy

In another investigation, the apoptotic effects of selected derivatives were assessed on MDA-MB-231 cells. The study found that these compounds could induce morphological changes indicative of apoptosis and increase caspase-3 activity significantly at concentrations as low as 1 μM .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Reports indicate that exposure can lead to respiratory irritation and other health concerns due to its chemical nature . Long-term exposure may result in chronic respiratory issues or other systemic effects.

特性

IUPAC Name |

1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUUTXMSUNEAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。